3,4-Diphenyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 5. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid to yield the desired carboxylic acid . Another approach involves the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .
Industrial Production Methods
Industrial production methods for this compound often employ eco-friendly and cost-effective catalysts such as Amberlyst-70, which offers a simple reaction workup and valuable attributes for large-scale synthesis . The use of resinous, nontoxic, and thermally stable catalysts is preferred to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various functionalized pyrazoles
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents in the presence of solvents like DMSO.
Reduction: Hydrogen gas or metal hydrides under mild conditions.
Substitution: Aryl halides and bases such as potassium tert-butoxide or cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3,4-Diphenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and the type of biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of 3,4-Diphenyl-1H-pyrazole-5-carboxylic acid.
3-Methyl-1H-pyrazole-5-carboxylic acid: Exhibits different biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
32258-63-2 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3,4-diphenyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
OLYHZNIAIFLEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.